3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide
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Description
Furo[3,2-b]pyridine is a core structure that has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway . It has also been used to construct an AIE-active photosensitizer named LIQ-TF, which showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency .
Synthesis Analysis
The synthesis of furo[3,2-b]pyridine-based compounds often involves chemoselective metal-mediated couplings. For instance, an Rh-catalyzed tandem reaction was performed to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer . The assembly of the furo[3,2-b]pyridine scaffold was achieved by copper-mediated oxidative cyclization .Molecular Structure Analysis
The molecular structure of furo[3,2-b]pyridine-based compounds is complex and can be modified to achieve different properties. For example, the subseries containing 3,5-disubstituted furo[3,2-b]pyridines were optimized to afford potent, cell-active, and highly selective inhibitors of CLKs .Chemical Reactions Analysis
The chemical reactions involving furo[3,2-b]pyridine-based compounds are diverse and can lead to a variety of products. For instance, the Rh-catalyzed tandem reaction used to construct the AIE-active furo[2,3-c]pyridine-based photosensitizer involved multiple steps and resulted in a compound with high quantum yield and high 1O2 and ˙OH generation efficiency .Physical and Chemical Properties Analysis
The physical and chemical properties of furo[3,2-b]pyridine-based compounds can vary depending on their structure. For example, one derivative exhibited favorable aggregation induced emissive enhancement behavior and reasonable hole mobility .Mechanism of Action
Future Directions
Furo[3,2-b]pyridine-based compounds have shown great potential in various applications, from combating multiple drug-resistant bacteria to acting as highly selective kinase inhibitors . Future research may focus on further exploring these applications and developing new derivatives with improved properties.
Properties
IUPAC Name |
3-[(2-ethoxybenzoyl)amino]-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4/c1-2-30-17-11-6-3-8-14(17)22(28)27-20-19-18(12-7-13-25-19)31-21(20)23(29)26-16-10-5-4-9-15(16)24/h3-13H,2H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTDYFNGTDLAJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(OC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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